molecular formula C8H7F5N2OS B14052665 1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine

1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14052665
M. Wt: 274.21 g/mol
InChI Key: JFPKMPKFPNYKKU-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine is a compound that features both difluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, with a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine typically involves the introduction of difluoromethoxy and trifluoromethylthio groups onto a phenyl ring, followed by the attachment of a hydrazine moiety. Specific synthetic routes and reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.

    Substitution: The difluoromethoxy and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenyl hydrazines.

Scientific Research Applications

1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets and pathways. The difluoromethoxy and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to specific targets. The hydrazine moiety can participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds that contain difluoromethoxy and trifluoromethylthio groups. Some similar compounds include:

Properties

Molecular Formula

C8H7F5N2OS

Molecular Weight

274.21 g/mol

IUPAC Name

[3-(difluoromethoxy)-4-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C8H7F5N2OS/c9-7(10)16-5-3-4(15-14)1-2-6(5)17-8(11,12)13/h1-3,7,15H,14H2

InChI Key

JFPKMPKFPNYKKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)OC(F)F)SC(F)(F)F

Origin of Product

United States

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